molecular formula C23H16N2O2S B11684135 Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

Naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B11684135
M. Wt: 384.5 g/mol
InChI Key: SPTVLXALPFNTFO-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a thieno[2,3-c]pyrazole intermediate, followed by esterification with naphthalen-2-yl and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production might also incorporate advanced techniques such as microwave-assisted synthesis or high-throughput screening to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Naphthalen-2-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-2-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C23H16N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

naphthalen-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C23H16N2O2S/c1-15-20-14-21(28-22(20)25(24-15)18-9-3-2-4-10-18)23(26)27-19-12-11-16-7-5-6-8-17(16)13-19/h2-14H,1H3

InChI Key

SPTVLXALPFNTFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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